molecular formula C15H21N3S B13803063 4-Ethyl-4,5-dihydro-N-phenyl-5-propyl-1H-pyrazole-1-carbothioamide

4-Ethyl-4,5-dihydro-N-phenyl-5-propyl-1H-pyrazole-1-carbothioamide

Cat. No.: B13803063
M. Wt: 275.4 g/mol
InChI Key: QQQSNWKFFBJJGP-UHFFFAOYSA-N
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Description

4-Ethyl-4,5-dihydro-N-phenyl-5-propyl-1H-pyrazole-1-carbothioamide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-4,5-dihydro-N-phenyl-5-propyl-1H-pyrazole-1-carbothioamide typically involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. One common method is the reaction of an appropriate hydrazine with a β-diketone or β-ketoester under acidic or basic conditions. The reaction is usually carried out in ethanol or another suitable solvent at elevated temperatures to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4,5-dihydro-N-phenyl-5-propyl-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

4-Ethyl-4,5-dihydro-N-phenyl-5-propyl-1H-pyrazole-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-4,5-dihydro-N-phenyl-5-propyl-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial for its potential therapeutic applications in treating neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-4,5-dihydro-N-phenyl-5-propyl-1H-pyrazole-1-carbothioamide is unique due to its specific combination of ethyl, phenyl, propyl, and carbothioamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H21N3S

Molecular Weight

275.4 g/mol

IUPAC Name

4-ethyl-N-phenyl-3-propyl-3,4-dihydropyrazole-2-carbothioamide

InChI

InChI=1S/C15H21N3S/c1-3-8-14-12(4-2)11-16-18(14)15(19)17-13-9-6-5-7-10-13/h5-7,9-12,14H,3-4,8H2,1-2H3,(H,17,19)

InChI Key

QQQSNWKFFBJJGP-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(C=NN1C(=S)NC2=CC=CC=C2)CC

Origin of Product

United States

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